

Spectroscopic Profile of 2,4-Dinitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dinitroaniline

Cat. No.: B165453

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dinitroaniline**, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of **2,4-Dinitroaniline**, along with detailed experimental protocols and logical workflows for its analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,4-Dinitroaniline**.

Table 1: ^1H NMR Spectroscopic Data of **2,4-Dinitroaniline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.77	d	2.7	1H	H-3
8.39	dd	9.4, 2.7	1H	H-5
7.20	d	9.4	1H	H-6
6.85	br s	-	2H	-NH ₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of **2,4-Dinitroaniline**

Chemical Shift (δ) ppm	Assignment
151.2	C-1
139.0	C-4
131.5	C-2
129.8	C-5
123.5	C-3
115.1	C-6

Solvent: DMSO-d₆ (Predicted and supported by data from similar compounds)

Table 3: IR Spectroscopic Data of **2,4-Dinitroaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3485, 3370	Strong	N-H stretching (asymmetric and symmetric)
1625	Strong	N-H bending
1580	Strong	C=C aromatic stretching
1520, 1340	Strong	NO ₂ stretching (asymmetric and symmetric)
830	Strong	C-H out-of-plane bending

Sample Preparation: KBr Pellet

Table 4: UV-Vis Spectroscopic Data of **2,4-Dinitroaniline**

λ_{max} (nm)	Solvent
346	Methanol

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 10-20 mg of **2,4-Dinitroaniline**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.
- Reference: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used for calibration.

¹³C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence.

- Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ^{13}C isotope.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Reference: The solvent peak of DMSO-d₆ at 39.52 ppm is used for calibration.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **2,4-Dinitroaniline** with approximately 100-200 mg of dry, FTIR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
- Place a portion of the mixture into a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[2] [3]
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

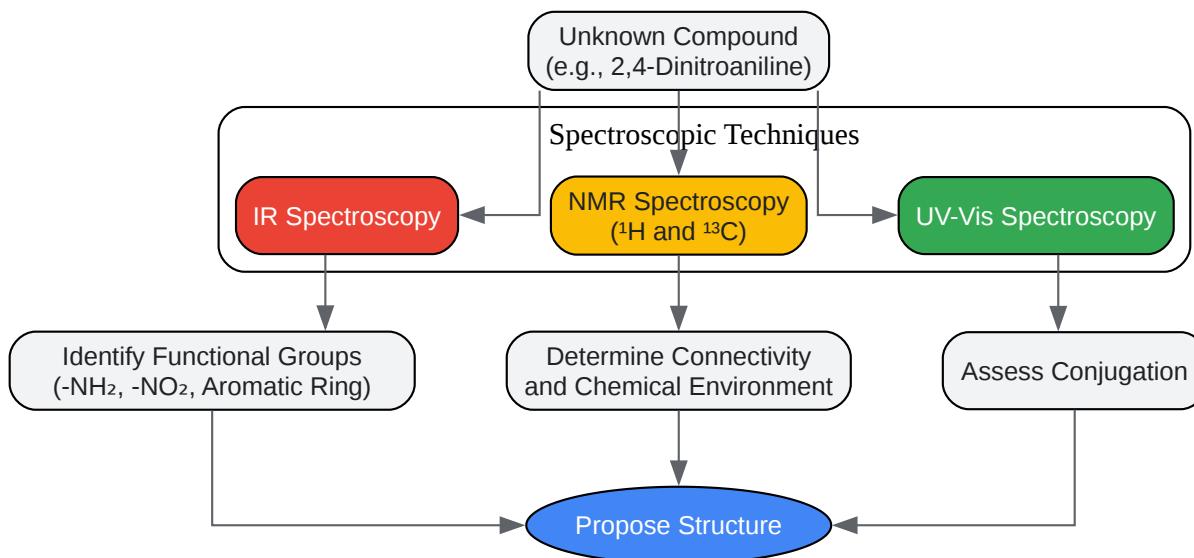
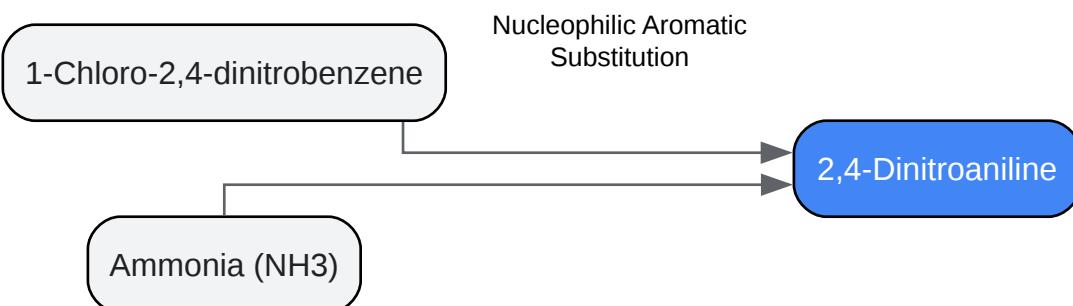
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of **2,4-Dinitroaniline** in a suitable UV-grade solvent, such as methanol. A typical concentration would be around 1 mg/mL.
- From the stock solution, prepare a dilute solution (e.g., 5×10^{-5} M) to ensure that the absorbance reading is within the linear range of the instrument (typically 0.1-1.0).[\[4\]](#)



Data Acquisition:

- Wavelength Range: 200-600 nm.
- Blank: Use the pure solvent (e.g., methanol) as a blank to zero the instrument.
- Scan Speed: Medium.
- Cuvette: Use a 1 cm path length quartz cuvette.
- The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Visualizations

Synthesis of 2,4-Dinitroaniline

A common laboratory synthesis of **2,4-Dinitroaniline** involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with ammonia.[\[5\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. youtube.com [youtube.com]
- 3. shimadzu.com [shimadzu.com]

- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dinitroaniline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165453#spectroscopic-data-nmr-ir-uv-vis-of-2-4-dinitroaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com